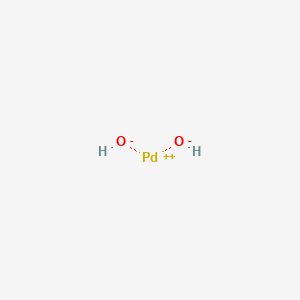

Palladium(2+);dihydroxide

描述

Palladium(2+) dihydroxide (Pd(OH)₂), also known as palladium(II) hydroxide, is a black inorganic compound with the molecular formula H₂O₂Pd and a molecular weight of 140.43 g/mol . It is insoluble in water but soluble in acids, making it a versatile precursor for synthesizing palladium catalysts and other palladium compounds . Structurally, Pd(OH)₂ is amorphous, contrasting with layered or crystalline compounds in the same family.

准备方法

Anion Exchange Resin Method

Reaction Mechanism and Theoretical Foundations

The anion exchange method leverages strongly basic anion exchange resins in hydroxide form (R-OH) to replace counterions in palladium salts. For instance, when palladium sulfate (PdSO₄) is treated with the resin, sulfate ions (SO₄²⁻) are exchanged for hydroxide ions (OH⁻), resulting in the precipitation of Pd(OH)₂·2H₂O. The reaction proceeds as follows:

4 + 2\text{R-OH} \rightarrow \text{Pd(OH)}2\cdot 2\text{H}2\text{O} + \text{R}2\text{SO}_4

This method avoids introducing extraneous cations (e.g., Na⁺ or K⁺), thereby minimizing impurity retention .

Process Parameters and Optimization

Key variables influencing the efficiency of this method include resin stoichiometry, reaction temperature, and pH control.

Resin Stoichiometry and Regeneration

A threefold excess of anion exchange resin relative to the stoichiometric requirement ensures complete ion exchange. After each cycle, the resin is regenerated using 2M sodium hydroxide (NaOH), restoring its hydroxide form for reuse. This regeneration process maintains resin efficacy over multiple batches, reducing material costs .

Temperature and pH Control

Reactions are conducted at 20°C to prevent thermal degradation of the resin. Maintaining a pH of 5–6 during ion exchange prevents supersaturation, which could lead to amorphous or impure precipitates. The gentle conditions also preserve the structural integrity of the resin, extending its operational lifespan .

Multi-Stage Precipitation

To maximize yield, the process employs three sequential precipitation stages. In each stage, the resin is separated, regenerated, and reintroduced to the palladium solution. This iterative approach achieves a cumulative yield of 96%, significantly higher than single-stage methods (80%) .

Yield and Purity Analysis

Post-synthesis analysis of Pd(OH)₂·2H₂O reveals a purity exceeding 99%, with residual sulfate ions below detectable limits (<5 ppm). Elemental analysis confirms stoichiometric consistency, aligning with theoretical values for palladium, oxygen, and hydrogen content. The table below summarizes critical parameters and outcomes from a representative synthesis :

| Parameter | Value/Description |

|---|---|

| Palladium salt | PdSO₄ (0.25–0.5 M) |

| Resin stoichiometry | 3:1 (resin:Pd²⁺) |

| Reaction temperature | 20°C |

| pH range | 5–6 |

| Single-stage yield | 80% |

| Three-stage yield | 96% |

| Residual sulfate | <5 ppm |

Comparison with Conventional Precipitation Methods

Conventional methods involve adding sodium hydroxide (NaOH) or potassium hydroxide (KOH) to palladium chloride (PdCl₂) solutions. While these approaches are straightforward, they often introduce alkali metal contaminants (e.g., Na⁺ or Cl⁻) that necessitate extensive washing. Furthermore, alkaline conditions may promote the formation of palladium oxide (PdO) as a byproduct, complicating purification. In contrast, the anion exchange method circumvents these issues by eliminating extraneous ions and operating under milder pH conditions .

Industrial Applications and Scalability

The anion exchange technique is highly scalable, with resin regeneration enabling cost-effective large-scale production. Industries prioritize this method for synthesizing high-purity Pd(OH)₂ used in:

化学反应分析

Types of Reactions: Palladium(2+);dihydroxide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form palladium oxide.

Reduction: It can be reduced to metallic palladium using reducing agents such as formic acid or formaldehyde.

Substitution: It can participate in substitution reactions where hydroxide ions are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.

Reduction: Formic acid or formaldehyde are common reducing agents.

Substitution: Various ligands such as halides or phosphines can be used in substitution reactions.

Major Products Formed:

Oxidation: Palladium oxide.

Reduction: Metallic palladium.

Substitution: Palladium complexes with different ligands.

科学研究应用

Catalysis

Palladium(II) hydroxide is widely recognized for its catalytic properties in organic reactions, particularly in hydrogenation processes. Its ability to facilitate reactions at lower temperatures makes it a preferred catalyst in the pharmaceutical industry for synthesizing complex molecules.

Key Reactions:

- Hydrogenation: Pd(OH)₂ is effective in hydrogenating alkenes and alkynes, converting them into alkanes. This reaction is essential in the synthesis of fine chemicals and pharmaceuticals.

- Hydrogenolysis: It catalyzes the hydrogenolysis of benzyl groups and epoxides, reducing nitro compounds to amines and serving as a dehydrogenation reagent .

Electrochemistry

In electrochemical applications, palladium(II) hydroxide is utilized in the development of electrodes for fuel cells and batteries. Its high conductivity and stability enhance energy conversion efficiency.

Applications:

- Fuel Cells: Pd(OH)₂ electrodes exhibit excellent performance in hydrogen fuel cells, contributing to efficient energy conversion.

- Batteries: It is used in rechargeable batteries to improve charge-discharge cycles and overall efficiency .

Environmental Applications

Palladium(II) hydroxide plays a crucial role in environmental remediation processes. Its catalytic properties are leveraged to break down pollutants in wastewater.

Remediation Techniques:

- Pollutant Degradation: Pd(OH)₂ facilitates the degradation of harmful substances such as nitrophenols, contributing to cleaner water systems.

- Sustainability Initiatives: Industries focused on sustainability employ Pd(OH)₂ for its effectiveness in reducing environmental contaminants .

Nanotechnology

In nanotechnology, palladium(II) hydroxide is employed for creating nanoparticles that have various applications, including drug delivery systems and imaging agents.

Nanoparticle Applications:

- Drug Delivery: Nanoparticles synthesized from Pd(OH)₂ improve the efficacy of treatments by targeting specific cells or tissues.

- Imaging Agents: They are used in medical imaging to enhance the visibility of tissues .

Material Science

Palladium(II) hydroxide contributes to the development of advanced materials, particularly conductive inks and coatings.

Material Innovations:

- Flexible Electronics: The compound's unique properties aid in creating materials that are essential for flexible electronic devices.

- Conductive Coatings: It is used to produce conductive inks that are vital for printed electronics .

Case Studies

作用机制

The mechanism by which palladium(2+);dihydroxide exerts its effects primarily involves its role as a catalyst. In hydrogenation reactions, this compound facilitates the addition of hydrogen to unsaturated bonds, such as double or triple bonds in alkenes and alkynes. This process occurs on the surface of the palladium catalyst, where hydrogen molecules are adsorbed and dissociated into hydrogen atoms, which then react with the substrate to form the hydrogenated product .

相似化合物的比较

Key Properties :

- CAS No.: 12135-22-7

- Melting Point : 298°C

- Applications : Hydrogenation catalyst (e.g., for benzene rings and ketones), raw material for palladium-based catalysts, and reagent for benzylation removal .

- Synthesis : Produced via hydroxide flux methods or solid-state reactions, often involving alkali metals to stabilize the +2 oxidation state of palladium .

Palladium(2+) Dihydroxide vs. Layered Double Hydroxides (LDHs)

Structural and Compositional Differences :

- Pd(OH)₂ : Amorphous structure with Pd²⁺ ions coordinated to hydroxyl groups .

- LDHs : Layered structures with the general formula [M²⁺(1-x)M³⁺x(OH)₂]^(x+)(A^n−)_x/n·zH₂O, where M²⁺ = Mg²⁺, Ca²⁺, etc., and M³⁺ = Al³⁺, Fe³⁺, etc. .

Functional Contrasts :

LDHs exhibit anion-exchange capabilities due to their layered structure, a feature absent in Pd(OH)₂ .

Palladium(2+) Dihydroxide vs. Palladium(II) Chloride (PdCl₂)

Chemical Behavior and Uses :

- Pd(OH)₂ : Acts as a catalyst precursor and hydrogenation agent .

- PdCl₂ : Water-soluble crystalline compound used in electrodeposition and as a starting material for synthesizing other palladium complexes .

Comparative Analysis :

| Property | Pd(OH)₂ | PdCl₂ |

|---|---|---|

| Oxidation State | +2 | +2 |

| Solubility | Soluble in acids | Soluble in water |

| Key Role | Direct catalyst | Catalyst precursor |

PdCl₂ is pivotal in cross-coupling reactions (e.g., Heck and Suzuki reactions), whereas Pd(OH)₂ is deployed in hydrogenation processes .

Palladium(2+) Dihydroxide vs. Ternary Palladium Oxides (e.g., NaPd₃O₄)

Structural and Oxidation State Variations :

- Pd(OH)₂ : Features Pd²⁺ in a simple hydroxide matrix .

- NaPd₃O₄ : Ternary oxide with mixed oxidation states (average Pd oxidation state ~+3.33) and a complex crystal structure .

Functional Insights :

| Property | Pd(OH)₂ | NaPd₃O₄ |

|---|---|---|

| Oxidation State | +2 | +3.33 |

| Applications | Organic synthesis | Fuel-cell electrocatalysts |

| Synthesis | Solid-state reactions | High-pressure methods |

Ternary oxides like NaPd₃O₄ require high-pressure synthesis, unlike Pd(OH)₂, which forms under milder conditions .

Palladium(2+) Dihydroxide vs. Platinum(II) Hydroxide (Pt(OH)₂)

Platinum Group Metal Comparison :

- Pd(OH)₂ : More acidic and reactive in hydrogenation due to Pd²⁺’s smaller ionic radius .

- Pt(OH)₂: Less commonly used in catalysis but noted for stability in harsh conditions .

Key Contrasts :

| Property | Pd(OH)₂ | Pt(OH)₂ |

|---|---|---|

| Catalytic Efficiency | Higher activity in hydrogenation | Lower activity |

| Thermal Stability | Decomposes at 298°C | Stable at higher temperatures |

Data Tables

Table 1: Chemical and Physical Properties

| Compound | Formula | Oxidation State | Density (g/cm³) | Solubility |

|---|---|---|---|---|

| Pd(OH)₂ | H₂O₂Pd | +2 | 4.8 | Acids |

| PdCl₂ | PdCl₂ | +2 | 4.0 | Water |

| Mg-Al LDH | [Mg₀.₆₇Al₀.₃₃(OH)₂]CO₃^0.₃₃ | Mg²⁺, Al³⁺ | 2.1 | Insoluble |

生物活性

Palladium(2+);dihydroxide, commonly referred to as palladium hydroxide (Pd(OH)₂), is a transition metal compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological implications, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Overview of this compound

This compound is characterized by its ability to act as a catalyst in various chemical reactions, including hydrogenation and oxidation processes. Its biological utility stems from its role in synthesizing glycopeptides, which are crucial for developing antibodies against autoimmune diseases. Furthermore, palladium complexes have been investigated for their potential as anticancer agents due to their structural similarities to platinum compounds.

Target Interactions:

this compound primarily functions as a catalyst that facilitates the breaking of benzyl-nitrogen bonds. This catalytic action is significant in biochemical pathways involving arylation reactions and the synthesis of complex organic molecules.

Biochemical Pathways:

The compound's interaction with biological systems often leads to the formation of new chemical entities through the rearrangement of molecular bonds. Although specific pharmacokinetic data for Pd(OH)₂ is scarce, related studies indicate that palladium compounds can exhibit biphasic kinetics in serum, suggesting a complex interaction with biological tissues.

Anticancer Activity

Research has demonstrated that palladium(II) complexes exhibit promising cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies: A study evaluated palladium(II) complexes containing bisdemethoxycurcumin (BDMC) against several human cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated enhanced cytotoxicity compared to traditional platinum-based drugs like cisplatin .

- Mechanisms of Action: The palladium complexes were shown to induce apoptosis in cancer cells by modifying DNA structures and inhibiting cell growth selectively towards tumor cells. This selectivity is attributed to the unique ligand interactions facilitated by the palladium center .

Comparative Analysis with Other Metal Complexes

Palladium complexes are often compared with platinum-based drugs due to their similar properties. Table 1 summarizes key findings from various studies on the biological activity of palladium versus platinum complexes.

| Compound Type | Cell Lines Tested | Cytotoxicity Observed | Mechanism of Action |

|---|---|---|---|

| Palladium(II) Complex | MCF-7, DU145, HT-29 | High | DNA modification and apoptosis induction |

| Platinum(II) Complex | MCF-7, CCRF-SB | Moderate | DNA cross-linking |

| Palladium(II) BDMC | HeLa, A549 | Very High | Selective growth inhibition |

Case Studies

- Study on Antiproliferative Activity: A recent investigation into novel palladium(II) complexes revealed significant antiproliferative effects against human prostate cancer cells. The study highlighted that these complexes could internalize within cells and modify DNA structures, leading to selective apoptosis .

- Antimicrobial Properties: Another study examined palladium complexes for their antimicrobial activity against various pathogens. Results showed that while palladium(II) complexes had limited activity against certain bacteria compared to platinum counterparts, they displayed notable efficacy against specific strains like Pseudomonas aeruginosa .

常见问题

Basic Questions

Q. What are the established laboratory synthesis methods for Pd(OH)₂, and how can purity be validated?

Pd(OH)₂ is typically synthesized via controlled hydrolysis of palladium salts (e.g., PdCl₂) under alkaline conditions. A common method involves adjusting the pH of a Pd(NO₃)₂ or PdCl₂ solution to 8–10 using NaOH or NH₄OH, followed by filtration and drying. To validate purity, researchers should employ X-ray diffraction (XRD) to confirm crystallinity, transmission electron microscopy (TEM) for particle morphology, and inductively coupled plasma mass spectrometry (ICP-MS) to assess elemental composition. Thermogravimetric analysis (TGA) can detect residual solvents or unreacted precursors . For reproducibility, document pH, temperature, and aging time during synthesis, as these parameters influence particle size and catalytic activity .

Q. Which characterization techniques are critical for confirming the structural integrity of Pd(OH)₂?

Key techniques include:

- XRD : To identify crystalline phases and lattice parameters.

- FTIR : To detect hydroxyl (-OH) stretching vibrations (~3400 cm⁻¹) and Pd-O bonds.

- XPS : To verify oxidation states (Pd²⁺ binding energy ~336–338 eV for 3d₅/₂).

- BET Surface Area Analysis : To measure surface area, critical for catalytic applications.

- TEM/SEM : To assess particle size distribution and aggregation. Cross-reference results with literature spectra to rule out impurities like PdO .

Q. What are the standard catalytic applications of Pd(OH)₂, and how is activity quantified?

Pd(OH)₂ is widely used as a precursor for heterogeneous catalysts in hydrogenation, oxidation, and cross-coupling reactions. Activity is quantified via:

- Turnover Frequency (TOF) : Moles of product per mole of Pd per hour.

- Conversion/Yield : Measured via gas chromatography (GC) or high-performance liquid chromatography (HPLC).

- Stability Tests : Repeated reaction cycles to assess leaching or deactivation. For hydrogenation, track H₂ uptake using manometric methods .

Advanced Research Questions

Q. How do pH and temperature during synthesis influence the catalytic performance of Pd(OH)₂ in oxidation reactions?

Higher pH (>10) during synthesis promotes smaller particle sizes but risks forming PdO impurities. Elevated temperatures (60–80°C) accelerate nucleation, reducing agglomeration. To optimize, conduct a factorial design of experiments (DoE) varying pH (8–12) and temperature (25–80°C), then correlate with TOF in model reactions (e.g., benzyl alcohol oxidation). Use Arrhenius plots to isolate kinetic effects .

Q. What computational approaches are suitable for modeling the electronic structure and stability of Pd(OH)₂?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) can model Pd(OH)₂’s band structure and adsorption properties. Include van der Waals corrections for weak interactions in layered hydroxides. Validate predictions with experimental XPS valence band spectra and TGA-derived decomposition pathways. For correlation energy, adapt analytic representations from uniform electron gas models, ensuring parameterization aligns with Pd’s d-orbital behavior .

Q. How can researchers resolve contradictions in reported catalytic activities of Pd(OH)₂ across studies?

Discrepancies often arise from differences in:

- Synthesis conditions : Compare pH, aging time, and precursor purity.

- Characterization rigor : Ensure XRD and XPS confirm phase purity.

- Reaction parameters : Standardize substrate concentration, solvent, and temperature. Apply meta-analysis to published data, weighting studies with detailed experimental protocols. Replicate key experiments under controlled conditions to isolate variables .

Q. What strategies mitigate Pd(OH)₂ decomposition during high-temperature catalysis?

Stabilization methods include:

- Supporting on High-Surface-Area Substrates : Use MgO or carbon nanotubes to reduce sintering.

- Doping with Transition Metals : Fe³⁺ or Ce⁴⁺ dopants enhance thermal stability via lattice anchoring.

- In Situ XAFS : Monitor structural changes during operation to identify decomposition thresholds .

Q. Methodological Guidance Table

Q. Key Considerations for Experimental Design

- Reproducibility : Adhere to protocols in , detailing all synthesis and characterization steps.

- Data Validation : Use triplicate measurements and statistical analysis (e.g., ANOVA) to confirm significance.

- Literature Alignment : Cross-reference findings with primary sources to contextualize novel contributions .

属性

IUPAC Name |

palladium(2+);dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H2O.Pd/h2*1H2;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXJCBFBQEVOTOW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12135-22-7 | |

| Record name | Palladium dihydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12135-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。